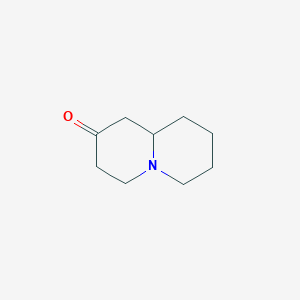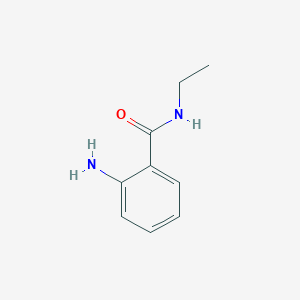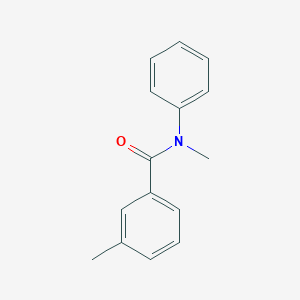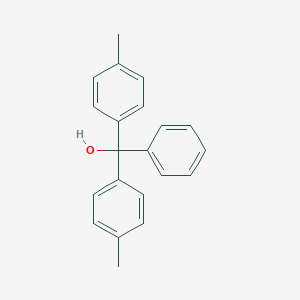
Bis(4-methylphenyl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylphenyl)(phenyl)methanol, also known as bis(4-tolyl)phenylmethanol, is a chemical compound that belongs to the family of diarylmethanols. It is widely used in scientific research applications, especially in the field of organic chemistry. This compound is known for its unique properties, including its ability to act as a chiral auxiliary in asymmetric synthesis and its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is not fully understood. However, it is believed to act as a chiral auxiliary by forming a complex with the substrate, which helps to control the stereochemistry of the reaction. It is also believed to act as a ligand in metal-catalyzed reactions by coordinating with the metal ion and enhancing the reactivity of the catalyst.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol. However, it is not known to have any significant toxic effects on humans or animals. It is also not known to have any therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is its ability to act as a chiral auxiliary in asymmetric synthesis, which allows for the synthesis of enantiomerically pure compounds. Additionally, it is a readily available and inexpensive reagent. However, one of the limitations of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for research on Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol. One area of research could be the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research could be the exploration of its potential as a ligand in metal-catalyzed reactions, which could lead to the development of new catalysts with improved reactivity. Additionally, research could be conducted on the potential use of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol as a building block in the synthesis of new pharmaceuticals and agrochemicals.
Synthesemethoden
Bis(4-methylphenyl)(phenyl)methanol can be synthesized through a variety of methods, including the reaction of 4-methylbenzyl chloride with phenylmagnesium bromide, the reaction of 4-methylbenzaldehyde with benzylmagnesium chloride, or the reaction of 4-methylbenzyl bromide with phenyl lithium. The most commonly used method is the reaction of 4-methylbenzaldehyde with benzylmagnesium chloride, which yields Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol in high yields.
Wissenschaftliche Forschungsanwendungen
Bis(4-methylphenyl)(phenyl)methanol is widely used in scientific research applications, especially in the field of organic chemistry. It is used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. It is also used as a ligand in metal-catalyzed reactions, where it forms stable complexes with metal ions and enhances the reactivity of the catalyst. Additionally, Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is used as a building block in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
6266-56-4 |
|---|---|
Produktname |
Bis(4-methylphenyl)(phenyl)methanol |
Molekularformel |
C21H20O |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
bis(4-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C21H20O/c1-16-8-12-19(13-9-16)21(22,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15,22H,1-2H3 |
InChI-Schlüssel |
YERSCBIKMYKKHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Andere CAS-Nummern |
6266-56-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



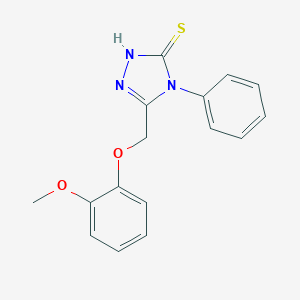
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
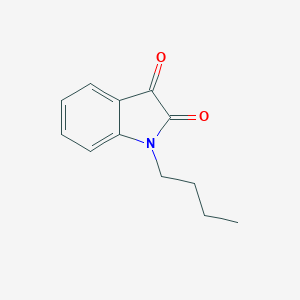
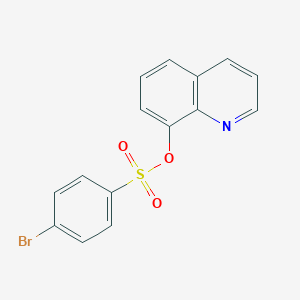
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
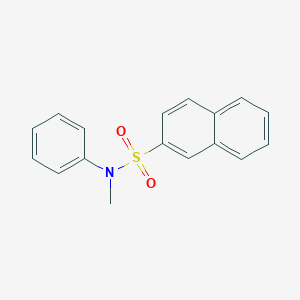
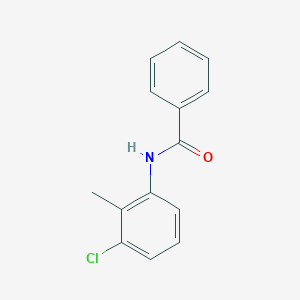
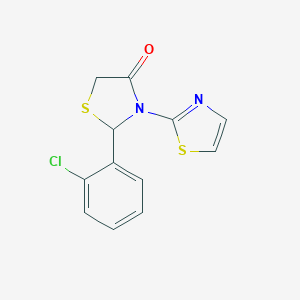
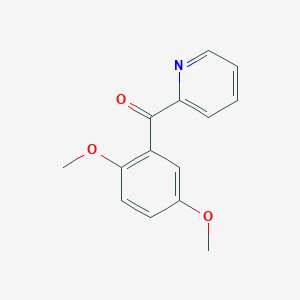
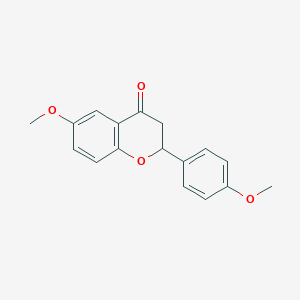
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
